Brush macromolecules with thermo-sensitive coil backbones and pendant polypeptide side chains: synthesis, self-assembly and functionalization†
Polymer Chemistry Pub Date: 2014-11-18 DOI: 10.1039/C4PY01268B
Abstract
Macromolecular brushes with thermo-sensitive poly(N-isopropylacrylamide) (PNIPAM) backbones and pendant poly(γ-benzyl-L-glutamate) (PBLG) side chains were synthesized by reversible addition–fragmentation chain transfer (RAFT) and ring-opening polymerization (ROP). Copolymers of NIPAM and N-acryloxysuccinimide (NAS) were synthesized by RAFT polymerization. Boc-protected amino groups were introduced into the backbone chains by substituting the NAS groups with N-Boc-ethylenediamine, and after removal of the Boc groups, amine groups were produced on the backbones. PBLG side chains were synthesized by ROP. Size exclusion chromatograph, 1H NMR and 13C NMR results indicated successful synthesis of well-defined brush macromolecules. The self-assembly of the macromolecules in aqueous solutions was investigated in this research. Depending on the backbone and side chain lengths, the brush macromolecules self-assemble into spherical micelles, worm-like structures and vesicles. Temperature exerted a significant effect on the morphology of the structures. At a temperature above lower critical temperature (LCST) of the PNIPAM backbone, the self-assembled structures aggregated together. The functionalization of PBLG side chains with 1-pyrenebutyric acid was also performed. The fluorescence properties and morphology of the functionalized brush macromolecules were investigated in this research.
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